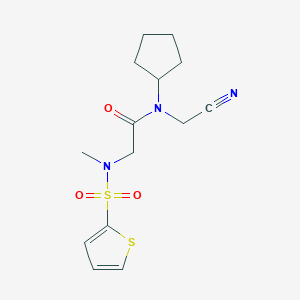![molecular formula C7H11F2N B2397395 5,5-Difluoro-octahydrocyclopenta[c]pyrrole CAS No. 1260788-72-4](/img/structure/B2397395.png)
5,5-Difluoro-octahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-octahydrocyclopenta[c]pyrrole (DFOCPP) is a cyclic compound that has gained attention in the scientific community due to its potential applications in various fields. The unique structure of DFOCPP makes it an attractive target for synthesis and investigation.
Wissenschaftliche Forschungsanwendungen
Anion Receptors
5,5-Difluoro-octahydrocyclopenta[c]pyrrole derivatives have been studied for their use as neutral anion receptors. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, with enhanced affinities for anions such as fluoride, chloride, and dihydrogen phosphate, were developed using a difluoropyrrole building block. These receptors show increased affinity for anions compared to their non-fluorinated counterparts, making them useful in sensing and separation applications (Anzenbacher et al., 2000).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of gem-difluorinated heterocyclic compounds. Anodic fluorination of 2-cyano-1-methylpyrrole using Et3N.5HF in an undivided cell provided a precursor for the Diels-Alder reaction to produce these compounds in excellent yields. This method highlights the compound's role in facilitating the synthesis of complex organic structures (Tajima & Fuchigami, 2002).
Sensor Development
5,5-Difluoro-octahydrocyclopenta[c]pyrrole derivatives have potential applications in sensor development. The creation of a water-soluble polymer integrated with thiosemicarbazone units for the detection and separation of Hg(II) ions in pure aqueous solution is an example. This sensor exhibits bright yellow emission upon exposure to Hg(II) ions and can selectively remove Hg(II) ions from a solution containing various metal ions (Haldar & Lee, 2019).
Electronics and Polymer Science
In the field of electronics and polymer science, 5,5-Difluoro-octahydrocyclopenta[c]pyrrole-based compounds are employed in the development of high mobility ambipolar diketopyrrolopyrrole-based conjugated polymers. These polymers have shown potential in applications like thin-film transistors due to their small band gap and excellent solubility in organic solvents (Gao et al., 2018).
Eigenschaften
IUPAC Name |
5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKSNZDIHXZME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)

![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)




![2-[3-(tert-Butyldimethylsiloxy)propoxy]acetonitrile](/img/structure/B2397323.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2397329.png)

